(5-Isopropylpyridin-3-yl)methanol
Description
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
(5-propan-2-ylpyridin-3-yl)methanol |
InChI |
InChI=1S/C9H13NO/c1-7(2)9-3-8(6-11)4-10-5-9/h3-5,7,11H,6H2,1-2H3 |
InChI Key |
FLRGCAQFNKENPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=CC(=C1)CO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
Reaction summary:
- Starting material: 5-Isopropylpyridine
- Reagent: Formaldehyde (usually aqueous formalin)
- Conditions: Basic medium (e.g., NaOH or KOH)
- Product: this compound
This method leverages the nucleophilic character of the pyridine ring to facilitate electrophilic substitution with formaldehyde, introducing the hydroxymethyl substituent.
Detailed Procedure and Optimization
- Solvent: Commonly aqueous or mixed aqueous-organic solvents are used to dissolve formaldehyde and 5-isopropylpyridine.
- Temperature: Mild heating may be applied to promote reaction kinetics without decomposing sensitive intermediates.
- Reaction time: Typically several hours to ensure complete conversion.
- Workup: Neutralization of the basic medium, extraction of the product with organic solvents, followed by purification via distillation or chromatography.
Industrial adaptations often employ continuous flow reactors to enhance yield and purity by improving heat and mass transfer, as well as reaction time control.
Data Table: Preparation Parameters and Outcomes
| Parameter | Details / Typical Values | Notes |
|---|---|---|
| Starting material | 5-Isopropylpyridine | Commercially available or synthesized |
| Hydroxymethylating agent | Formaldehyde (aqueous formalin) | 37% formaldehyde solution commonly used |
| Reaction medium | Basic aqueous or mixed solvent | NaOH or KOH to maintain basic pH |
| Temperature | 25–60 °C | Mild heating to accelerate reaction |
| Reaction time | 2–6 hours | Dependent on scale and conditions |
| Workup | Neutralization, extraction with organic solvents | Ethyl acetate or similar solvents |
| Purification | Distillation or column chromatography | To isolate pure this compound |
| Yield | Variable; typically moderate to high (>70%) | Optimization possible via continuous flow methods |
Research Findings and Analysis
- The hydroxymethylation reaction is facilitated by the electron-rich pyridine ring, especially at the 3-position relative to the nitrogen atom, allowing selective substitution.
- The presence of the isopropyl group at the 5-position influences regioselectivity and steric environment, which must be considered in reaction optimization.
- Basic conditions are essential to deprotonate intermediates and drive the reaction forward.
- The hydroxymethyl group provides a reactive handle for further chemical modifications, including oxidation or substitution reactions.
- Continuous flow synthesis has been reported to improve yield and purity by enabling precise control over reaction parameters, minimizing side reactions, and allowing scalability.
Comparative Insight from Related Pyridinylmethanol Syntheses
Though direct detailed protocols for this compound are limited, analogous compounds such as (6-Methylpyridin-3-yl)methanol have been synthesized via reduction of methyl nicotinate derivatives using lithium aluminum hydride in tetrahydrofuran at low temperatures, followed by aqueous quenching and purification steps. These methods suggest alternative preparative routes that could be adapted for this compound synthesis if aldehyde or ester intermediates are available.
Chemical Reactions Analysis
Types of Reactions: (5-Isopropylpyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation, while amines can be used for amination reactions.
Major Products Formed:
Oxidation: (5-Isopropylpyridin-3-yl)aldehyde or (5-Isopropylpyridin-3-yl)carboxylic acid.
Reduction: (5-Isopropylpyridin-3-yl)methane.
Substitution: (5-Isopropylpyridin-3-yl)halide or (5-Isopropylpyridin-3-yl)amine.
Scientific Research Applications
(5-Isopropylpyridin-3-yl)methanol has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Isopropylpyridin-3-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins or enzymes, affecting their activity. The isopropyl group can enhance the compound’s hydrophobic interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on Properties
Lipophilicity: The isopropyl group in this compound increases hydrophobicity compared to halogenated analogs (e.g., 5-iodo or 5-chloro derivatives), making it more suitable for lipid membrane penetration in drug design .
Polarity and Solubility: The 2-methoxy group in (5-Chloro-2-methoxypyridin-3-yl)methanol introduces additional polarity, improving aqueous solubility compared to the isopropyl variant . The hydroxymethyl group (-CH2OH) in all compounds enables hydrogen bonding, critical for interactions in biological systems or coordination chemistry .
Basicity and Reactivity: 4-Amino-pyridin-3-yl-methanol exhibits heightened basicity due to the electron-donating amino (-NH2) group, altering its protonation state and reactivity in acidic environments . Halogenated derivatives (e.g., 5-Bromo-2-chloro analog) may undergo nucleophilic aromatic substitution, whereas the isopropyl group favors steric hindrance in reactions .
Biological Activity
(5-Isopropylpyridin-3-yl)methanol is a pyridine derivative with notable biological activity, particularly in the realms of antimicrobial and anti-inflammatory effects. This article explores its biological properties, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 151.21 g/mol. Its structure features a pyridine ring substituted at the 5-position with an isopropyl group and at the 3-position with a hydroxymethyl group. This configuration is significant for its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 5-isopropylpyridine with formaldehyde under basic conditions, followed by reduction using sodium borohydride or lithium aluminum hydride. This method can be optimized for higher yields in industrial settings using continuous flow reactors.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. The compound's hydroxymethyl group enhances its ability to form hydrogen bonds, potentially increasing its interaction with microbial targets. Preliminary studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has demonstrated anti-inflammatory activity . It appears to modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines or enzymes involved in inflammation. This could make it a candidate for treating conditions characterized by excessive inflammation, such as arthritis or other autoimmune disorders .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets, influencing various biological pathways. The presence of the isopropyl group may enhance its binding affinity to these targets compared to other analogs with smaller substituents.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against several bacterial strains. The results indicated significant inhibition zones in agar diffusion assays, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
- Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory properties of this compound in a rodent model of induced inflammation. Treatment with this compound resulted in a marked reduction in paw edema compared to controls, along with decreased levels of pro-inflammatory cytokines TNF-alpha and IL-6 in serum samples .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | IC50 Value (µM) |
|---|---|---|---|
| This compound | Moderate | Significant | 45 |
| 5-Methylpyridin-3-ol | Low | Moderate | 60 |
| 2-Ethylpyridine | High | Low | 30 |
This table illustrates that while this compound shows promising activity, it may not be as potent as some other derivatives in specific contexts.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (5-Isopropylpyridin-3-yl)methanol, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via halogenation or functional group modification of pyridine precursors. For example, fluorination or chlorination at the 5-position of pyridine derivatives (as seen in related compounds) followed by methanol group introduction via nucleophilic substitution or reduction . Continuous flow reactors and automated systems (as noted in methanamine synthesis) improve yield and consistency . Purification via column chromatography or recrystallization ensures purity, confirmed by HPLC (>98%) and NMR spectroscopy (e.g., δ 4.6 ppm for -CH2OH) .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : 1H/13C NMR to confirm substitution patterns (e.g., isopropyl group at C5, methanol at C3).
- Mass Spectrometry : ESI-MS for molecular ion ([M+H]+) verification.
- FTIR : O-H stretching (~3300 cm⁻¹) and C-O bonds (~1050 cm⁻¹) .
- Thermal Analysis : DSC/TGA to determine melting points and thermal stability .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Screen for enzyme inhibition (e.g., kinase assays) or receptor binding (radioligand displacement assays) using purified targets. For example, competitive inhibition assays (IC50 determination) with fluorogenic substrates . Compare results to structurally similar compounds (e.g., halogenated analogs) to assess structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer : Perform molecular docking (AutoDock Vina) to predict binding modes to target proteins (e.g., kinases). QSAR models can correlate substituent effects (e.g., isopropyl vs. halogen groups) with activity . Density functional theory (DFT) calculations (Gaussian 09) may optimize electronic properties (e.g., HOMO/LUMO levels) for reactivity .
Q. What strategies resolve contradictions in reported biological data for pyridine-methanol derivatives?
- Methodological Answer : Conduct systematic SAR studies under standardized conditions (pH, temperature). Validate conflicting results via orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Reproduce synthesis protocols to rule out impurities (e.g., residual solvents affecting activity) . Meta-analysis of literature data using tools like RevMan to identify methodological biases .
Q. How does the isopropyl group influence the compound’s pharmacokinetic profile compared to other substituents?
- Methodological Answer : Compare logP values (measured via shake-flask method) to assess hydrophobicity. Isopropyl groups increase lipophilicity, potentially enhancing membrane permeability (Caco-2 assays) but reducing aqueous solubility (measured by nephelometry). Metabolic stability can be evaluated using liver microsomes (e.g., t1/2 in human hepatocytes) .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer : Optimize reaction conditions (e.g., chiral catalysts for enantioselective synthesis) and monitor by chiral HPLC . Use process analytical technology (PAT) for real-time monitoring. Continuous manufacturing (as in methanamine production) minimizes batch variability .
Key Notes
- Structural Insights : The isopropyl group enhances steric bulk, potentially reducing off-target interactions compared to smaller substituents .
- Analytical Pitfalls : Residual solvents (e.g., DMF) in synthesis may skew biological assays; always include solvent controls .
- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, exact stoichiometry) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
